molecular formula C12H19NO3 B11882454 Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B11882454
M. Wt: 225.28 g/mol
InChI Key: DATJZJZCBHGAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate ( 1638772-07-2) is a nortropinone-derived building block of significant interest in medicinal chemistry and drug discovery. This compound features a bridged azabicyclic scaffold that serves as a versatile core structure for the synthesis of biologically active molecules. Its key application is in the development of novel therapeutic agents, particularly as a precursor for potent, systemically available inhibitors of enzymes like N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a target for managing inflammatory and pain conditions . The keto group and the Boc-protected amine on the 8-azabicyclo[3.2.1]octane skeleton provide handles for extensive chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space . Researchers utilize this scaffold to develop compounds with improved pharmacological profiles, including enhanced potency and oral bioavailability . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-9H,4-7H2,1-3H3

InChI Key

DATJZJZCBHGAPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(=O)C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : Optimal stoichiometry uses a 1:2.94 molar ratio of N-Boc-3-pyrroline to zinc-copper reagent. Anhydrous DME ensures solubility while preventing side reactions. The reaction proceeds at 0°C for 12 hours, achieving partial conversion (TLC monitoring Rf = 0.4 in petroleum ether/ethyl acetate 5:1).

  • Step 2 : Excess zinc powder (12 equivalents relative to the intermediate) and ammonium chloride (8 equivalents) in methanol facilitate dechlorination. Ice-bath conditions minimize exothermic side reactions, with stirring at room temperature for 16 hours ensuring completion.

ParameterStep 1Step 2
Yield (overall)14–23%
Temperature0°C0°C→25°C
Key ReagentsZn-Cu, Cl3CCOClZn, NH4Cl
PurificationColumn chromatography (PE:EA 20:1→5:1)

This method’s limitations include moderate yields and the use of hazardous reagents like trichloroacetic chloride. However, it avoids costly catalysts and enables gram-scale synthesis.

One-Pot Synthesis from Nortropinone Hydrochloride

Ambeed.com documents a single-step synthesis from nortropinone hydrochloride (25602-68-0) using di-tert-butyl dicarbonate (Boc2O) and triethylamine in dichloromethane. The reaction exploits the nucleophilic reactivity of the amine group in nortropinone, which attacks the electrophilic carbonyl carbon of Boc2O. Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Experimental Protocol

  • Conditions : 0°C for 3 hours in dichloromethane.

  • Workup : Extraction with dichloromethane, drying over anhydrous MgSO4, and silica gel chromatography (ethyl acetate:hexane 1:5) yield 94.5% pure product.

Nortropinone hydrochloride+Boc2OEt3NCH2Cl2,0CTert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate\text{Nortropinone hydrochloride} + \text{Boc}_2\text{O} \xrightarrow[\text{Et}_3\text{N}]{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate}

This method’s efficiency stems from avoiding intermediate isolation and leveraging mild conditions. However, nortropinone hydrochloride’s commercial availability and cost may limit scalability.

Enolate Triflation and Subsequent Functionalization

A high-yielding route (92%) involves generating a stabilized enolate intermediate. Treating tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with lithium bis(trimethylsilyl)amide (LiHMDS) in THF at -78°C forms a resonance-stabilized enolate, which reacts with N-phenyltrifluoromethanesulfonimide to install a triflate group.

Mechanistic Insights

  • Enolate Formation : LiHMDS deprotonates the α-hydrogen adjacent to the ketone, forming a planar enolate.

  • Triflation : The enolate attacks the electrophilic sulfur in triflimide, displacing the phenyl group and forming the triflate ester.

3-Oxo intermediateLiHMDSTHF, -78CEnolatePhNTf2Triflate derivative\text{3-Oxo intermediate} \xrightarrow[\text{LiHMDS}]{\text{THF, -78}^\circ\text{C}} \text{Enolate} \xrightarrow[\text{PhNTf}_2]{} \text{Triflate derivative}

This method’s robustness is attributed to the stability of the enolate and the high electrophilicity of triflimide. However, cryogenic conditions and moisture sensitivity necessitate specialized equipment.

Comparative Analysis of Synthetic Routes

MethodStepsYieldKey AdvantagesLimitations
Two-Step (Patent)214–23%Scalable, avoids expensive catalystsLow yield, hazardous reagents
One-Pot (Ambeed)194.5%High yield, mild conditionsRequires costly starting material
Enolate Triflation292%High regioselectivity, versatileCryogenic conditions, air-sensitive

Chemical Reactions Analysis

Nucleophilic Reactions at the Carbonyl Group

The ketone moiety at position 3 is highly reactive toward nucleophiles, enabling functionalization through enolate intermediates.

Example: Triflation
Treatment with strong bases (e.g., LDA, LiHMDS) generates an enolate, which reacts with triflating agents like N-phenyltriflimide to form triflate derivatives. This intermediate is pivotal in cross-coupling reactions.

Reaction Conditions Reagents Yield Source
THF, -78°C, LDAN-Phenyltriflimide92%
THF, -78°C, KHMDSN-(5-Chloropyridin-2-yl)-triflimide78%

Mechanism :

  • Deprotonation at the α-position by a strong base (e.g., LDA).

  • Attack of the triflating agent on the enolate, forming a triflate leaving group.

Electrophilic Substitution

The bicyclic framework’s nitrogen atom can participate in alkylation or acylation under specific conditions, though steric hindrance from the tert-butyl group limits reactivity.

Example: Boc Protection/Deprotection
While the tert-butyl carbamate is generally stable, acidic conditions (e.g., TFA) cleave the Boc group, yielding the free amine for further derivatization.

Ring-Opening and Functionalization

Controlled ring-opening reactions enable access to linear intermediates.

Example: Hydrolysis
Acidic or basic hydrolysis of the carbamate group generates 8-azabicyclo[3.2.1]octan-3-one, a precursor for tropane alkaloid synthesis.

Mu-Opioid Receptor Antagonism

Derivatives of this compound exhibit binding affinity for opioid receptors. For instance, triflate intermediates are used in Suzuki couplings to introduce aryl groups, enhancing receptor selectivity.

Pharmacokinetic Profiling

The tert-butyl group improves metabolic stability, making the compound a valuable scaffold for CNS-targeted drugs.

Synthetic Utility Table

Reaction Type Reagents/Conditions Product Application
Enolate TriflationLDA, N-Phenyltriflimide, THF, -78°CTert-butyl 3-(triflyloxy)-8-azabicyclo[...]Cross-coupling precursor
Boc DeprotectionTFA/DCM8-Azabicyclo[3.2.1]octan-3-oneAlkaloid synthesis
Reductive AminationNaBH3CN, RNH2N-Alkylated bicyclic derivativesBioactivity optimization

Mechanistic Insights

  • Steric Effects : The tert-butyl group directs reactivity toward the less hindered carbonyl site .

  • Solvent Dependence : Polar aprotic solvents (e.g., THF) stabilize enolate intermediates, improving triflation yields .

This compound’s versatility in nucleophilic and electrophilic transformations underscores its importance in organic synthesis and drug discovery. Experimental data highlight reproducible yields under optimized conditions, enabling scalable applications .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development Potential

The compound's structural characteristics enable it to interact with biological systems, making it a candidate for drug development. Preliminary studies suggest that derivatives of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate may exhibit significant biological activities, including:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
  • Receptor Modulation : The bicyclic structure allows it to fit into active sites of receptors, potentially modulating their activity and offering new avenues for treating various diseases.

1.2 Specific Case Studies

Several studies have investigated the pharmacological properties of this compound:

  • Mu Opioid Receptor Antagonism : Compounds similar to this compound have been explored as mu opioid receptor antagonists, which could help alleviate opioid-induced bowel dysfunction without affecting central analgesic effects .

Organic Synthesis

2.1 Synthetic Routes and Reactions

The synthesis of this compound typically involves multi-step procedures starting from simpler organic precursors. Common synthetic routes include:

  • Oxidation and Reduction Reactions : Utilizing oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride facilitates the transformation of starting materials into the desired product.

2.2 Applications in Synthesis

The compound serves as a versatile building block in organic synthesis, contributing to the development of novel bicyclic compounds with potential therapeutic applications.

Biochemical Research

Research into the interactions of this compound with biological targets has revealed its potential to influence various biochemical pathways:

  • Mechanism of Action Studies : Understanding how this compound interacts with enzymes and receptors is essential for elucidating its pharmacological effects and guiding further drug development.

Summary Table of Applications

Application AreaDescriptionExamples/Notes
Medicinal ChemistryPotential for drug development targeting enzymes and receptorsMu opioid receptor antagonism
Organic SynthesisBuilding block for novel bicyclic compoundsMulti-step synthetic routes involving oxidation/reduction
Biochemical ResearchInteraction studies with biological targets to understand mechanismsEnzyme inhibition and receptor modulation

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to affect the central nervous system by modulating neurotransmitter activity, which can lead to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with receptors and enzymes related to neurotransmitter synthesis and release .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Oxo Group Variants

tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0)
  • Structure : The oxo group is at position 8, and the Boc group is at position 3.
  • This isomer is used in synthesizing intermediates for opioid receptor modulators .
  • Similarity Score : 0.95 (structural similarity) .
tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 185099-67-6)
  • Structure : Oxo group at position 3, Boc at position 7.
  • Impact : The 3-oxo group creates a conjugated system with the bicyclic scaffold, increasing electrophilicity. This compound is a precursor for GABA receptor ligands .
  • Purity : 97% (Thermo Scientific) .

Functional Group Modifications

tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 143557-91-9)
  • Structure : Replaces the 6-oxo group with a hydroxyl (-OH) group.
  • Impact : The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. This derivative is critical for synthesizing antiviral agents .
  • Price : €25–€272 per gram (CymitQuimica) .
tert-Butyl 3-benzyl-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2306274-51-9)
  • Structure : Introduces a benzyl group and an additional nitrogen (3,8-diaza).
  • Impact : The diaza modification increases basicity, while the benzyl group enhances lipophilicity. This compound is explored for CNS drug delivery .
  • Cost : €4,018.34 per gram (industrial scale) .

Stereochemical and Substitutional Variants

tert-Butyl endo/exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS: 207405-68-3, 744183-20-8)
  • Structure: Amino (-NH₂) substituent at position 3 with endo/exo stereochemistry.
  • Impact: The amino group enables cross-coupling reactions (e.g., Suzuki-Miyaura), making these derivatives valuable for peptide mimetics .
  • Synthesis : Prepared via catalytic hydrogenation of nitro precursors .

Pharmacological Relevance

  • Ras Inhibitors : The bicyclo[3.2.1]octane scaffold is a key motif in pan-Ras inhibitors (e.g., compound 56b in ), where substituent positioning dictates binding to GTPase domains .
  • Kinase Inhibitors : Pyrazole sulfonamide derivatives () leverage the bicyclic core for selective kinase inhibition, with IC₅₀ values <100 nM .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Purity Key Functional Groups
1638772-07-2 (Target) C₁₂H₁₉NO₃ 225.3 >95% 6-oxo, 8-Boc
637301-19-0 C₁₁H₁₇NO₃ 211.3 95% 8-oxo, 3-Boc
143557-91-9 C₁₂H₂₁NO₃ 227.3 97% 3-hydroxy, 8-Boc
2306274-51-9 C₁₉H₂₅N₂O₃ 329.4 >98% 6-oxo, 3-benzyl, 8-Boc

Biological Activity

Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of approximately 241.29 g/mol. It features a bicyclic structure that contributes to its unique pharmacological properties.

Structural Formula

IUPAC Name tert butyl 6 hydroxy 3 oxo 8 azabicyclo 3 2 1 octane 8 carboxylate\text{IUPAC Name tert butyl 6 hydroxy 3 oxo 8 azabicyclo 3 2 1 octane 8 carboxylate}

SMILES Notation

CC C C OC O N1C2CC O CC1C O C2\text{CC C C OC O N1C2CC O CC1C O C2}

This compound has been studied for its potential as an inhibitor of various enzymes involved in inflammatory processes. One notable target is the N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties . Inhibition of NAAA can lead to increased levels of PEA, thereby enhancing its analgesic and anti-inflammatory effects.

Therapeutic Applications

The compound's ability to modulate inflammatory responses positions it as a candidate for treating conditions characterized by excessive inflammation, such as chronic pain syndromes and neurodegenerative diseases.

Case Studies and Experimental Data

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Inhibition Studies : A study reported that derivatives of azabicyclo[3.2.1]octanes exhibited low nanomolar IC50 values against human NAAA, indicating strong inhibitory potential .
  • Structure-Activity Relationship (SAR) : Research highlighted that modifications to the azabicyclo structure can significantly enhance biological activity, suggesting that further optimization could yield even more potent compounds .

Data Table: Biological Activity Comparison

Compound NameTarget EnzymeIC50 (μM)Reference
This compoundNAAA<0.042
Pyrazole azabicyclo[3.2.1]octane derivativeNAAA0.655
Other azabicyclo derivativesFAAH25% inhibition at 30 μM

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via Boc protection of the parent bicyclic amine. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (a closely related analog) is prepared by reacting 8-azabicyclo[3.2.1]octan-3-one with Boc anhydride in dry THF and triethylamine at 0°C, followed by room-temperature stirring for 6 hours . Yield optimization involves:

  • Strict anhydrous conditions to prevent Boc-group hydrolysis.
  • Monitoring reaction progress via TLC (e.g., ethyl acetate/hexane eluent).
  • Column chromatography purification (e.g., chloroform/methanol 9:1) to isolate the product in ~77% yield .

Q. Which characterization techniques are critical for confirming the structure of this bicyclic carbamate?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the bicyclo[3.2.1]octane scaffold and Boc-group integration (e.g., tert-butyl protons at ~1.4 ppm) .
  • Mass Spectrometry : LC-MSD-Trap-XCT to verify molecular weight (e.g., [M+H]+^+ at m/z 226.3 for tert-butyl 3-amino derivatives) .
  • Melting Point Analysis : For crystalline derivatives (e.g., tert-butyl 3-endo-hydroxy analogs melt at 141–142.5°C) .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

  • Store under inert gas (N2_2/Ar) at –20°C to prevent Boc-group degradation.
  • Avoid prolonged exposure to moisture or acidic conditions, which can hydrolyze the carbamate .
  • Purity (>95%) should be confirmed via HPLC before use in downstream reactions .

Advanced Research Questions

Q. What strategies are effective for functionalizing the bicyclo[3.2.1]octane scaffold to generate derivatives with enhanced bioactivity?

Methodological Answer:

  • Spirocyclic Modifications : React the ketone moiety (6-oxo group) with ammonium carbonate and KCN to form hydantoin derivatives (e.g., tert-butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate) via 40-hour reflux .
  • Alkylation : Introduce substituents (e.g., pent-4-enyl) using alkyl halides and K2_2CO3_3 in DMF, achieving ~76% yield .
  • Stereochemical Control : Use chiral auxiliaries (e.g., (1S,5S)- or (1R,5R)-configurations) to synthesize enantiopure analogs for SAR studies .

Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Methodological Answer:

  • Reaction Parameter Screening : Vary solvents (e.g., THF vs. DCE), bases (e.g., Et3_3N vs. NaHCO3_3), or temperatures to identify optimal conditions. For example, Boc protection in THF yields 77% , while alternative protocols may require DCM/water biphasic systems.
  • Mechanistic Analysis : Investigate side reactions (e.g., over-alkylation or epimerization) via LC-MS or 19^{19}F NMR (for fluorinated analogs) .
  • Cross-Validation : Compare spectral data with literature (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives show distinct 1^1H NMR splitting patterns for axial vs. equatorial protons) .

Q. What methodologies are suitable for studying the compound’s role in modulating biological targets (e.g., kinases or Ras proteins)?

Methodological Answer:

  • Molecular Docking : Use the bicyclo[3.2.1]octane core as a rigid scaffold to mimic natural ligands in pan-Ras binding pockets .
  • Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., IC50_{50} determination for hydantoin derivatives) .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., cereblon binders) to degrade oncoproteins .

Data Contradiction Analysis

Q. Why do reported melting points and purity levels vary across studies?

Methodological Answer: Variations arise from:

  • Stereoisomerism : endo vs. exo hydroxy or amino substituents (e.g., tert-butyl 3-endo-hydroxy derivatives vs. exo-tert-butyl 3-(aminomethyl) analogs ).
  • Crystallization Conditions : Slow evaporation from EtOAc yields larger crystals with higher mp, while rapid precipitation may trap impurities .
  • Purity Assessment : Discrepancies in HPLC methods (e.g., C18 vs. HILIC columns) can alter purity readings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.